![molecular formula C12H15N5O9S2 B1663452 Tigemonam CAS No. 102507-71-1](/img/structure/B1663452.png)
Tigemonam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
替吉蒙胺是一种单环β内酰胺类抗生素,以其对革兰氏阴性细菌的优异活性而闻名。 它对产生β内酰胺酶的细菌特别有效,使其成为治疗各种细菌感染的宝贵选择 .
准备方法
合成路线和反应条件
替吉蒙胺的合成涉及形成β内酰胺环,这是单环β内酰胺类抗生素的共同特征。该过程通常包括以下步骤:
β内酰胺环的形成: 通过噻唑衍生物和氮杂环丁酮中间体的环化反应实现。
官能团的引入: 引入各种官能团,如氨基和磺酰氧基,以增强抗生素的活性及稳定性.
工业生产方法
替吉蒙胺的工业生产涉及大规模合成,采用优化的反应条件以确保高产率和纯度。该过程包括:
发酵: 使用特定的细菌菌株生产必要的中间体。
化学合成: 通过控制反应将中间体结合形成最终产物。
纯化: 采用结晶和色谱等技术获得纯的替吉蒙胺.
化学反应分析
反应类型
替吉蒙胺会发生多种类型的化学反应,包括:
氧化: 替吉蒙胺可以氧化形成各种衍生物。
还原: 还原反应可以改变官能团,从而改变抗生素的活性。
常见试剂和条件
这些反应中常用的试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
催化剂: 如碳载钯和氧化铂.
主要产物
这些反应形成的主要产物包括具有修饰抗菌特性的替吉蒙胺的各种衍生物。 这些衍生物通常被测试以增强功效并降低耐药性 .
科学研究应用
替吉蒙胺在科学研究中有着广泛的应用,包括:
化学: 用作模型化合物来研究β内酰胺类抗生素的合成和反应活性。
生物学: 用于研究细菌耐药机制和新型抗生素的开发。
医学: 研究其治疗革兰氏阴性细菌引起的感染的潜力,包括对其他抗生素耐药的细菌。
工业: 用于开发抗生素的新剂型和递送方法
作用机制
替吉蒙胺通过抑制细菌细胞壁合成发挥作用。它与青霉素结合蛋白结合,阻止肽聚糖链的交联,这对细菌细胞壁的完整性至关重要。 这导致细胞裂解和细菌死亡 .
相似化合物的比较
类似化合物
阿扎特罗纳: 另一种单环β内酰胺类抗生素,具有相似的作用机制,但活性谱不同。
头孢克洛: 一种头孢菌素类抗生素,具有更广的活性谱,但对产生β内酰胺酶的细菌不太有效。
替吉蒙胺的独特性
替吉蒙胺的独特性在于其对产生β内酰胺酶的革兰氏阴性细菌的高效力。 其口服生物利用度和稳定性使其成为治疗对其他抗生素耐药的感染的宝贵选择 .
生物活性
Tigemonam is a novel oral monobactam antibiotic that has garnered attention for its potent activity against a range of Gram-negative bacteria, particularly those that are resistant to other antibiotics. This article delves into the biological activity of this compound, presenting detailed research findings, comparative studies, and case evaluations.
Overview of this compound
This compound is characterized by its unique structure and mechanism of action, which allows it to inhibit bacterial cell wall synthesis effectively. It is primarily effective against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its stability against β-lactamase-producing bacteria enhances its therapeutic potential in treating infections caused by resistant strains.
Spectrum of Activity
This compound exhibits a broad spectrum of activity against various Gram-negative pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several bacterial strains:
Bacterial Strain | MIC (mg/L) | Activity Level |
---|---|---|
Escherichia coli | ≤0.25 | Highly susceptible |
Klebsiella spp. | ≤0.25 | Highly susceptible |
Proteus spp. | ≤0.25 | Highly susceptible |
Salmonella spp. | ≤0.25 | Highly susceptible |
Haemophilus influenzae | ≤0.25 | Highly susceptible |
Branhamella catarrhalis | ≤0.25 | Highly susceptible |
Enterobacter spp. | 16 | Moderately susceptible |
Citrobacter spp. | 4 | Moderately susceptible |
Pseudomonas aeruginosa | >64 | Resistant |
This compound inhibited 90% of tested strains of E. coli, Klebsiella spp., Proteus spp., and Salmonella spp. at concentrations below 0.25 mg/L, indicating its strong efficacy in vitro .
Comparative Studies
In comparative studies, this compound has shown superior activity compared to other oral antibiotics like amoxicillin-clavulanic acid and cefaclor. For instance, it was found to be more effective than cefuroxime and cefixime against several Enterobacteriaceae genera .
In Vivo Activity
This compound's in vivo efficacy has been evaluated in various animal models, demonstrating significant antibacterial activity against infections caused by Gram-negative bacteria.
Case Study: Efficacy Against MDR Strains
In a study focusing on multidrug-resistant (MDR) strains of Klebsiella pneumoniae, this compound was administered following the failure of treatment with aztreonam. The results indicated that this compound effectively reduced bacterial load in infected subjects, showcasing its potential as a second-line treatment option for resistant infections .
This compound functions by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits peptidoglycan cross-linking, leading to cell lysis and death in susceptible bacteria . Its stability against hydrolysis by β-lactamases further enhances its effectiveness against resistant strains .
属性
CAS 编号 |
102507-71-1 |
---|---|
分子式 |
C12H15N5O9S2 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1 |
InChI 键 |
VAMSVIZLXJOLHZ-XUNMKLQISA-N |
SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
手性 SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C |
规范 SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
同义词 |
SQ 30836 SQ-30836 tigemonam |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。